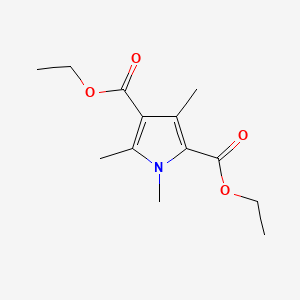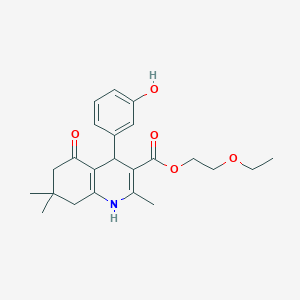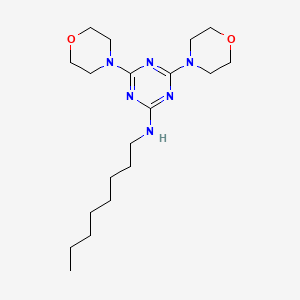![molecular formula C21H18ClNO B4965859 9-[3-(3-chlorophenoxy)propyl]-9H-carbazole](/img/structure/B4965859.png)
9-[3-(3-chlorophenoxy)propyl]-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[3-(3-chlorophenoxy)propyl]-9H-carbazole, also known as KP372-1, is a synthetic compound that belongs to the carbazole family. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of 9-[3-(3-chlorophenoxy)propyl]-9H-carbazole involves the inhibition of multiple signaling pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT pathways. 9-[3-(3-chlorophenoxy)propyl]-9H-carbazole also induces the activation of caspases, which are responsible for the initiation of apoptosis. The compound has been shown to induce cell cycle arrest at the G2/M phase, leading to the inhibition of cell proliferation.
Biochemical and Physiological Effects
9-[3-(3-chlorophenoxy)propyl]-9H-carbazole has been shown to have several biochemical and physiological effects. It has been shown to inhibit the expression of various oncogenes and pro-inflammatory cytokines, leading to the suppression of cancer cell growth and inflammation. 9-[3-(3-chlorophenoxy)propyl]-9H-carbazole has also been shown to enhance the expression of neurotrophic factors, leading to the protection of neurons from oxidative stress and neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the main advantages of 9-[3-(3-chlorophenoxy)propyl]-9H-carbazole is its potent anticancer activity against various cancer cell lines. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for other diseases. However, one of the limitations of 9-[3-(3-chlorophenoxy)propyl]-9H-carbazole is its low solubility in water, which can affect its bioavailability and efficacy in vivo.
Future Directions
Several future directions for the study of 9-[3-(3-chlorophenoxy)propyl]-9H-carbazole include the optimization of the synthesis method to improve the yield and purity of the compound. Further studies are also needed to investigate the pharmacokinetics and pharmacodynamics of 9-[3-(3-chlorophenoxy)propyl]-9H-carbazole in vivo. The development of 9-[3-(3-chlorophenoxy)propyl]-9H-carbazole analogs with improved solubility and efficacy is also an area of future research. Finally, the potential therapeutic applications of 9-[3-(3-chlorophenoxy)propyl]-9H-carbazole in other diseases, such as autoimmune disorders and cardiovascular diseases, should be explored.
Synthesis Methods
The synthesis of 9-[3-(3-chlorophenoxy)propyl]-9H-carbazole involves a series of chemical reactions, including the condensation of 3-chlorophenol with 3-chloropropylamine to form 3-(3-chlorophenoxy)propylamine. This intermediate is then reacted with carbazole in the presence of a catalyst to yield 9-[3-(3-chlorophenoxy)propyl]-9H-carbazole. The synthesis method has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
9-[3-(3-chlorophenoxy)propyl]-9H-carbazole has been studied extensively for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, prostate, and colon cancer. 9-[3-(3-chlorophenoxy)propyl]-9H-carbazole works by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
9-[3-(3-chlorophenoxy)propyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO/c22-16-7-5-8-17(15-16)24-14-6-13-23-20-11-3-1-9-18(20)19-10-2-4-12-21(19)23/h1-5,7-12,15H,6,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXKSXAYPKXUJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCOC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[3-(3-Chlorophenoxy)propyl]carbazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B4965788.png)


![N-(2-hydroxyethyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B4965815.png)
![2-[(dimethylamino)methyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4965821.png)
![4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4965826.png)



![6-chloro-N-{4-[(2-chlorobenzyl)oxy]phenyl}-2-methyl-4-quinolinamine hydrochloride](/img/structure/B4965863.png)
![N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4965868.png)

![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B4965875.png)
![N-[2-(benzylthio)ethyl]-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B4965880.png)